molecular formula C13H12N2 B072455 N-phenylbenzamidine CAS No. 1527-91-9

N-phenylbenzamidine

Cat. No. B072455
CAS RN: 1527-91-9
M. Wt: 196.25 g/mol
InChI Key: MPYOKHFSBKUKPQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-phenylbenzamidine has been analyzed in several studies. The compound has a 2D structure and a 3D conformer . The InChIKey for N-phenylbenzamidine is MPYOKHFSBKUKPQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

N-phenylbenzamidine has been found to react with O-acetylbenzeneoximoyl chloride in methanol solution to unexpectedly produce 5-methoxy-3,4,5-triphenyl-4,5-dihydro-1,2,4-oxadiazole . Another study found that N-phenylbenzamidine can be used as a reagent for the determination of nitrite in water and aqueous solutions .


Physical And Chemical Properties Analysis

N-phenylbenzamidine has a density of 1.1±0.1 g/cm3, a boiling point of 346.3±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . Its molar refractivity is 62.3±0.5 cm3, and it has a polar surface area of 38 Å2 .

Scientific Research Applications

Biological Staining

Specific Scientific Field:

Cell biology and histology.

Summary of Application:

N-phenylbenzamidine is employed as a histological stain for detecting specific cellular components.

Experimental Procedures:

Results and Outcomes:

These are just three of the six applications. If you’d like to explore more, feel free to ask

Safety And Hazards

N-phenylbenzamidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

N'-phenylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYOKHFSBKUKPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276781
Record name N-phenylbenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827354
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-phenylbenzamidine

CAS RN

1527-91-9
Record name 1527-91-9
Source DTP/NCI
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Record name N-phenylbenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Phenylbenzamidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
383
Citations
AG Tskhovrebov, KV Luzyanin, ML Kuznetsov… - …, 2011 - ACS Publications
… amidine, viz., N-phenylbenzamidine, for the coupling with both … bound isonitriles and N-phenylbenzamidine and to understand … from the addition of N-phenylbenzamidine by its different …
Number of citations: 71 pubs.acs.org
EJ Parish, DH Miles - The Journal of Organic Chemistry, 1973 - ACS Publications
… wish to report that the base N-phenylbenzamidine is useful … added to a solution of Nphenylbenzamidine (412 mg, 2.22 mmol) … added to a solution of Nphenylbenzamidine (412 mg, 2.22 …
Number of citations: 12 pubs.acs.org
OA Attanasi, S Bartoccini, G Giorgi, F Mantellini… - Tetrahedron, 2010 - Elsevier
Depending on the nature of the solvent, alcohol or DMF, N-phenylbenzamidine shows different nucleophilic behaviour towards the conjugated azo–ene system of 1,2-diaza-1,3-dienes. …
Number of citations: 11 www.sciencedirect.com
GY Ruan, Y Zhang, ZH Qi, DX Ai, W Liu… - … and Theoretical Chemistry, 2015 - Elsevier
… Interestingly, during our calculations, the imine moiety in N-phenylbenzamidine may also undergo N… As shown in path 4, when Cu(OAc) 2 attacks N-phenylbenzamidine 1, aromatic C–H …
Number of citations: 17 www.sciencedirect.com
MB Taj, SA Tirmizi, A Raheel, W Alelwani… - Russian Journal of …, 2018 - Springer
The straight forwarded new green approach to the synthesis of N-phenyl benzamidine derivatives catalyzed by copper oxide nanoparticles (CuO np ) under solvent-free conditions (…
Number of citations: 3 link.springer.com
B Schröder, LR Gomes, L Santos… - … Section E: Structure …, 2011 - scripts.iucr.org
The asymmetric unit of the title compound, C18H21N3S, contains five molecules. The equivalent bond distances in the five molecules are in excellent agreement, the rms fit being within …
Number of citations: 3 scripts.iucr.org
WE MCNEW JR - 1968 - search.proquest.com
… )benzamidine (VIII) rearranged to N -phenyl-N -(4-m ethylphenyl)-N 'phenylbenzamidine … The N-phenylbenzamidine produced could then undergo a further decom position sim ilar to th …
Number of citations: 2 search.proquest.com
FC Cooper, MW Partridge - Journal of the Chemical Society (Resumed …, 1953 - pubs.rsc.org
… N-Phenylbenzamidine does indeed react readily with powdered sodium in benzene to form … However, no trace of N-phenylbenzamidine could be detected when aniline and benzonitrile …
Number of citations: 29 pubs.rsc.org
MW Partridge, HA Turner - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
… for the intermediate formation of a carbodi-imide was provided by the formation of 3 : 4-diphenyl-5-phenylimino-1 : 2 : 4-oxadiazoline (VIII) when Nhydroxy-N’-phenylbenzamidine was …
Number of citations: 48 pubs.rsc.org
W Szczepankiewicz, J Suwinski… - Chemistry of Heterocyclic …, 2004 - Springer
The reaction of N-phenylbenzamidine with O-acetylbenzeneoximoyl chloride in methanol solution gave unexpectedly 5-methoxy-3,4,5-triphenyl-4,5-dihydro-1,2,4-oxadiazole, which …
Number of citations: 6 link.springer.com

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